

An In-depth Technical Guide to 1-Bromo-4-methylpentane

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Compound of Interest

Compound Name: 1-Bromo-4-methylpentane

Cat. No.: B146037

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Abstract: This technical guide provides a comprehensive overview of **1-bromo-4-methylpentane** (CAS No. 626-88-0), a key haloalkane intermediate in organic synthesis. The document details its chemical identity, physicochemical properties, a standard synthesis protocol, and its utility as an alkylating agent, particularly in the formation of Grignard reagents. The content is tailored for researchers, scientists, and professionals in the field of drug development and synthetic chemistry, presenting data in a structured format and illustrating key chemical transformations.

Chemical Identification and Nomenclature

The chemical structure provided, $(\text{CH}_3)_2\text{CH}(\text{CH}_2)_3\text{Br}$, is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

- **Structure Analysis:** The molecule consists of a five-carbon parent chain (pentane). A bromine atom is attached to the first carbon (C1), and a methyl group is attached to the fourth carbon (C4).
- **IUPAC Name:** **1-bromo-4-methylpentane**^[1]

The compound is also known by several synonyms, including Isohexyl bromide, 4-methylpentyl bromide, and Isopentylmethyl bromide.^{[2][3]}

Physicochemical Properties

1-Bromo-4-methylpentane is a colorless to almost colorless clear liquid under standard conditions.[2][3] It is soluble in organic solvents but has limited solubility in water.[3] A summary of its key quantitative properties is presented below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₃ Br	[2][4]
Molecular Weight	165.07 g/mol	[2]
CAS Number	626-88-0	[2][5]
Boiling Point	146 °C (lit.)	[2][5]
Density	1.134 g/mL at 25 °C (lit.)	[2][5]
Refractive Index (n ²⁰ /D)	1.446 (lit.)	[2][5]
Flash Point	40.1 °C / 112 °F	[2][4]
Storage Temperature	2-8°C	[2][4]

Synthesis Protocol: Bromination of 4-Methyl-1-pentanol

A common and effective method for synthesizing **1-bromo-4-methylpentane** is through the nucleophilic substitution of the hydroxyl group in 4-methyl-1-pentanol using phosphorus tribromide (PBr₃).[5][6]

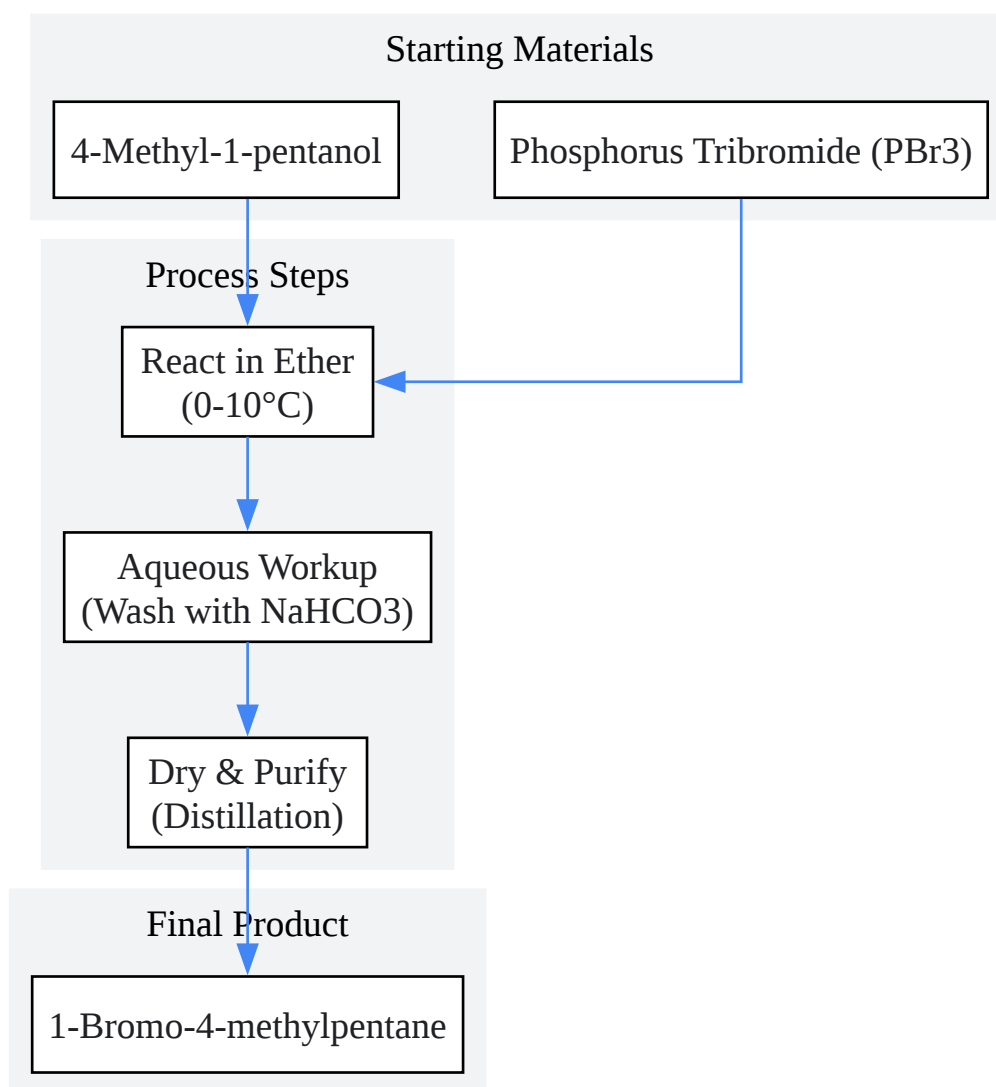


Experimental Protocol:

- Objective: To synthesize **1-bromo-4-methylpentane** from 4-methyl-1-pentanol.
- Materials:
 - 4-methyl-1-pentanol
 - Phosphorus tribromide (PBr₃)

- Anhydrous diethyl ether
- Ice bath
- Separatory funnel
- Distillation apparatus
- 5% Sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Procedure:
 - Reaction Setup: A round-bottom flask equipped with a dropping funnel and a magnetic stirrer is charged with 4-methyl-1-pentanol and anhydrous diethyl ether. The flask is cooled in an ice bath to 0°C.
 - Reagent Addition: Phosphorus tribromide is added dropwise from the dropping funnel to the stirred solution over a period of 60-90 minutes, ensuring the temperature is maintained below 10°C.
 - Reaction: After the addition is complete, the mixture is removed from the ice bath and stirred at room temperature for several hours to ensure the reaction goes to completion.
 - Workup: The reaction mixture is carefully poured over crushed ice. The organic layer is separated using a separatory funnel and washed sequentially with cold water, 5% sodium bicarbonate solution, and finally with brine.
 - Drying and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed via rotary evaporation. The crude product is then purified by fractional distillation to yield pure **1-bromo-4-methylpentane**.

The logical workflow for this synthesis is depicted in the diagram below.



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Caption: Synthesis workflow for **1-bromo-4-methylpentane**.

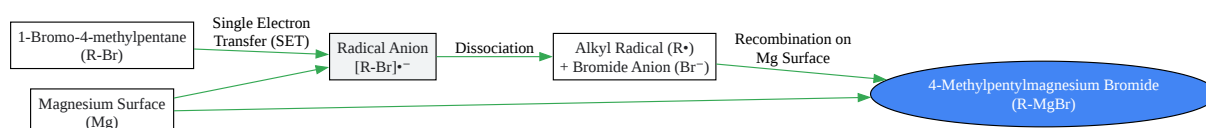
Core Application: Grignard Reagent Formation

1-Bromo-4-methylpentane serves as a crucial precursor for the formation of the corresponding Grignard reagent, 4-methylpentylmagnesium bromide.[7][8] This organometallic compound is a powerful nucleophile and strong base, widely used for creating new carbon-carbon bonds in organic synthesis.[8]

Reaction: $(\text{CH}_3)_2\text{CH}(\text{CH}_2)_3\text{Br} + \text{Mg} \xrightarrow{\text{anhydrous ether}} (\text{CH}_3)_2\text{CH}(\text{CH}_2)_3\text{MgBr}$

The formation is a complex surface reaction involving a single-electron transfer (SET) mechanism.[7] This process is fundamental in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[3]

The signaling pathway below illustrates the key steps of the Grignard reagent formation.



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[<https://www.benchchem.com/product/b146037#iupac-name-for-the-structure-ch3-2ch-ch2-3br>]

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